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Compound of Interest

Compound Name: 1,2-Dibromobenzene

Cat. No.: B107964 Get Quote

1,2-Dibromobenzene (o-dibromobenzene) is a disubstituted aromatic compound with the

chemical formula C₆H₄Br₂. Due to its plane of symmetry, the four aromatic protons are

chemically equivalent in pairs, as are the six carbon atoms. However, the protons are not

magnetically equivalent, giving rise to a complex second-order ¹H NMR spectrum.

Understanding these spectral features is crucial for the accurate identification and

characterization of this and similar molecules.

¹H NMR Spectrum of 1,2-Dibromobenzene
The ¹H NMR spectrum of 1,2-dibromobenzene is a classic example of an AA'BB' spin system.

The two protons adjacent to the bromine atoms (H3 and H6) are chemically equivalent, as are

the two central protons (H4 and H5). However, the coupling constant between an ortho proton

and a meta proton on the same side of the molecule (e.g., J₃₄) is different from the coupling

constant between an ortho proton and a meta proton across the plane of symmetry (e.g., J₃₅).

This magnetic non-equivalence results in a complex, multi-line pattern rather than simple

doublets or triplets.

Quantitative ¹H NMR Data
The following table summarizes the chemical shifts (δ) and coupling constants (J) for 1,2-
dibromobenzene, as reported in the literature.
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Parameter
Value (ppm or

Hz)
Solvent

Spectrometer

Frequency
Reference

δ(A) (H3, H6) 7.544 ppm CCl₄ 300 MHz [1]

δ(B) (H4, H5) 7.079 ppm CCl₄ 300 MHz [1]

J(A,A') (J₃,₆) 0.30 Hz CCl₄ 300 MHz [1]

J(A,B) (J₃,₄/J₅,₆) 7.97 Hz CCl₄ 300 MHz [1]

J(A,B') (J₃,₅/J₄,₆) 1.50 Hz CCl₄ 300 MHz [1]

J(B,B') (J₄,₅) 7.46 Hz CCl₄ 300 MHz [1]

δ(A) 7.60 ppm CDCl₃ 89.56 MHz [1]

δ(B) 7.16 ppm CDCl₃ 89.56 MHz [1]

¹³C NMR Spectrum of 1,2-Dibromobenzene
Due to the molecule's symmetry, the ¹³C NMR spectrum of 1,2-dibromobenzene displays

three distinct signals corresponding to the three pairs of chemically equivalent carbon atoms:

the two bromine-bearing carbons (C1, C2), the two carbons ortho to the bromines (C3, C6),

and the two carbons meta to the bromines (C4, C5).

Quantitative ¹³C NMR Data
The table below presents the assigned chemical shifts for the carbon atoms in 1,2-
dibromobenzene.

Carbon Atom Chemical Shift (δ) in ppm Reference

C1, C2 124.5 [2]

C3, C4 133.8 [2]

C5, C6 129.9 [2]
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The following protocols provide a general methodology for acquiring high-quality ¹H and ¹³C

NMR spectra of liquid aromatic compounds such as 1,2-dibromobenzene.

Sample Preparation
Sample Purity: Ensure the 1,2-dibromobenzene sample is of high purity to avoid signals

from contaminants.

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the

sample. Chloroform-d (CDCl₃) and carbon tetrachloride (CCl₄) are common choices for

nonpolar aromatic compounds.

Concentration:

For ¹H NMR, prepare a solution by dissolving 5-25 mg of 1,2-dibromobenzene in 0.6-0.7

mL of the deuterated solvent.[3]

For ¹³C NMR, a higher concentration is required due to the lower natural abundance of the

¹³C isotope. A saturated solution, or one containing 50-100 mg of the sample in 0.7 mL of

solvent, is recommended to reduce acquisition time.[3]

Filtration: To ensure magnetic field homogeneity and sharp spectral lines, filter the sample

solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm

NMR tube. This removes any suspended solid particles.

Internal Standard: For precise chemical shift referencing, an internal standard such as

tetramethylsilane (TMS) can be added to the solvent. However, referencing to the residual

solvent peak is also a common practice.

NMR Spectrometer Setup and Data Acquisition
Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer

(e.g., 300 MHz or higher).

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium

signal of the solvent. Perform automated or manual shimming to optimize the magnetic field

homogeneity.
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¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment is typically used.

Spectral Width: Set a spectral width that encompasses the aromatic region (e.g., 0-10

ppm).

Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually

adequate.

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.

Spectral Width: A typical spectral width for aromatic compounds is 0-200 ppm.

Number of Scans: A significantly larger number of scans is required compared to ¹H NMR,

often ranging from several hundred to several thousand, depending on the sample

concentration.

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift axis using the internal standard or the residual solvent peak

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
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The following diagrams illustrate the key concepts and workflows discussed in this guide.

Diagram 1: ¹H NMR AA'BB' Spin System of 1,2-Dibromobenzene
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Caption: Molecular structure and proton coupling relationships in 1,2-dibromobenzene leading

to an AA'BB' spectrum.
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Diagram 2: Experimental Workflow for NMR Analysis
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Caption: A generalized workflow for obtaining and processing NMR spectra of small molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b107964?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_583-53-9_1HNMR.htm
https://homework.study.com/explanation/what-is-the-correct-assignment-of-the-number-of-signals-in-a-13c-nmr-spectra-of-the-following-disubstituted-benzene-derivatives-i-1-2-dibromobenzen-ii-1-3-dibromobenzene-iii-1-4-dibromobenzene.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/product/b107964#1h-nmr-and-13c-nmr-spectrum-of-1-2-dibromobenzene
https://www.benchchem.com/product/b107964#1h-nmr-and-13c-nmr-spectrum-of-1-2-dibromobenzene
https://www.benchchem.com/product/b107964#1h-nmr-and-13c-nmr-spectrum-of-1-2-dibromobenzene
https://www.benchchem.com/product/b107964#1h-nmr-and-13c-nmr-spectrum-of-1-2-dibromobenzene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b107964?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

